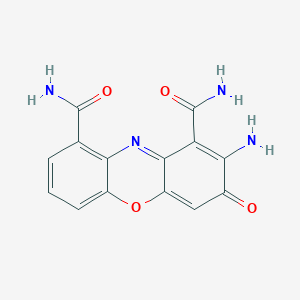
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- is a chemical compound with the molecular formula C_8H_22Sn_2. It is a derivative of stannane, which is an inorganic compound containing tin and hydrogen. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- typically involves the reaction of tin-based precursors with organic compounds. One common method is the reaction of tin tetrachloride (SnCl_4) with lithium aluminum hydride (LiAlH_4) to produce stannane derivatives . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H_2O_2) for oxidation, reducing agents like sodium borohydride (NaBH_4) for reduction, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted stannane derivatives. These products have various applications in different fields .
Wissenschaftliche Forschungsanwendungen
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other tin-based compounds.
Wirkmechanismus
The mechanism of action of Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- involves its interaction with molecular targets and pathways in various systems. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The compound’s unique structure allows it to participate in specific chemical reactions, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane (SnH_4): A simpler tin hydride with different properties and applications.
Tributylstannane (Bu_3SnH): An organotin compound with distinct reactivity and uses.
Methane (CH_4): A carbon analogue with similar tetrahedral geometry but different chemical behavior.
Uniqueness
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
90886-11-6 |
|---|---|
Molekularformel |
C9H22Sn2 |
Molekulargewicht |
367.69 g/mol |
IUPAC-Name |
trimethyl(2-trimethylstannylprop-2-enyl)stannane |
InChI |
InChI=1S/C3H4.6CH3.2Sn/c1-3-2;;;;;;;;/h1-2H2;6*1H3;; |
InChI-Schlüssel |
YKBDWYFGTDVFFX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CC(=C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


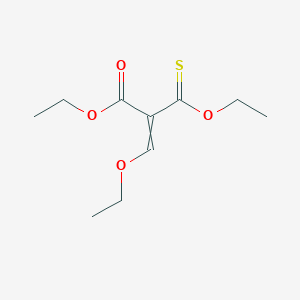
![3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol](/img/structure/B14353146.png)
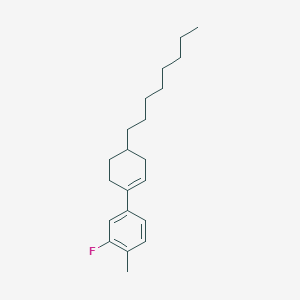

![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)
![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
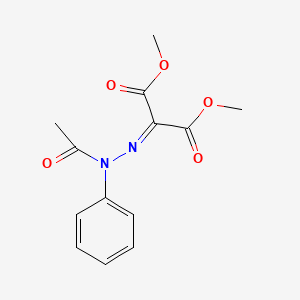
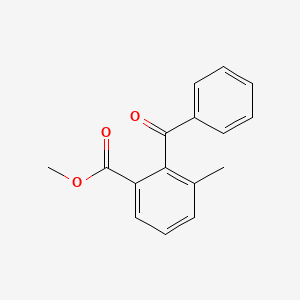
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
